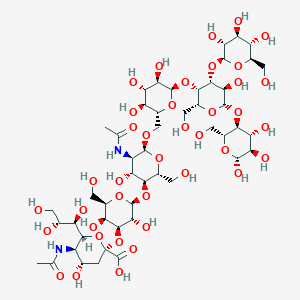
Gbvscp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gender-based violence (GBV) is a significant public health issue that affects millions of people worldwide. GBV is defined as any harmful act that is perpetrated against an individual based on their gender or sex. This can include physical, sexual, or emotional abuse, as well as economic coercion or exploitation. The consequences of GBV can be devastating, leading to long-term physical and mental health problems, social isolation, and economic hardship. In recent years, there has been growing interest in the use of a novel therapeutic approach known as GBVSCP, or Gender-Based Violence Synthesis and Characterization Platform, to better understand the underlying mechanisms of GBV and develop more effective interventions.
Wirkmechanismus
The mechanism of action of GbvscpSCP is complex and multifaceted, involving a range of biological and psychological processes. At its core, GbvscpSCP seeks to understand the underlying mechanisms that drive Gbvscp, including the role of hormones, neurotransmitters, and other signaling molecules in the brain and body. By identifying these mechanisms, researchers can develop new interventions that target specific pathways and reduce the risk of this compound.
Biochemical and Physiological Effects:
GbvscpSCP has been shown to have a number of biochemical and physiological effects, including changes in hormone levels, alterations in brain chemistry, and changes in gene expression. These effects can have a profound impact on the body and mind, leading to long-term health problems such as depression, anxiety, and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of GbvscpSCP is its ability to integrate data from a wide range of sources, including clinical studies, epidemiological surveys, and laboratory experiments. This allows researchers to develop a more comprehensive understanding of the underlying mechanisms of Gbvscp and develop more effective interventions. However, there are also some limitations to the use of GbvscpSCP in laboratory experiments, including the need for specialized equipment and expertise, and the potential for confounding variables to affect the results.
Zukünftige Richtungen
There are many future directions for research using GbvscpSCP, including the development of new diagnostic tools and treatments, the identification of novel risk factors and protective factors, and the evaluation of the effectiveness of existing interventions. One promising area of research is the use of GbvscpSCP to develop personalized interventions that target specific biological and psychological pathways, based on an individual's unique genetic and environmental profile. Another area of interest is the use of GbvscpSCP to develop more effective prevention strategies, including the identification of early warning signs and the development of targeted interventions for at-risk populations.
Conclusion:
In conclusion, GbvscpSCP is a powerful tool that has the potential to revolutionize our understanding of gender-based violence and develop more effective interventions. Through its use, researchers have been able to identify key biological and psychological factors that contribute to Gbvscp, and develop targeted interventions that can reduce the risk of harm. As research in this area continues to evolve, it is likely that GbvscpSCP will play an increasingly important role in the prevention and treatment of gender-based violence.
Synthesemethoden
GbvscpSCP is a powerful tool that combines cutting-edge scientific research with innovative data analysis techniques to provide a comprehensive understanding of the biological and psychological factors that contribute to Gbvscp. The synthesis method involves collecting data from a variety of sources, including clinical studies, epidemiological surveys, and laboratory experiments, and integrating this information into a unified framework that can be used to identify key risk factors and develop targeted interventions.
Wissenschaftliche Forschungsanwendungen
GbvscpSCP has been used in a range of scientific research applications, including the study of the genetic and environmental factors that contribute to Gbvscp, the development of new diagnostic tools and treatments, and the evaluation of the effectiveness of existing interventions. Through its use, researchers have been able to identify a number of key biological and psychological factors that contribute to this compound, including hormonal imbalances, brain chemistry, and social and cultural factors.
Eigenschaften
CAS-Nummer |
134366-06-6 |
|---|---|
Molekularformel |
C49H82N2O39 |
Molekulargewicht |
1323.2 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C49H82N2O39/c1-11(58)50-21-13(60)3-49(48(76)77,89-39(21)23(62)14(61)4-52)90-40-26(65)16(6-54)81-46(34(40)73)85-36-18(8-56)82-43(22(27(36)66)51-12(2)59)78-10-20-25(64)29(68)33(72)45(84-20)87-38-19(9-57)83-47(86-37-17(7-55)79-42(75)31(70)30(37)69)35(74)41(38)88-44-32(71)28(67)24(63)15(5-53)80-44/h13-47,52-57,60-75H,3-10H2,1-2H3,(H,50,58)(H,51,59)(H,76,77)/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42+,43-,44-,45+,46-,47-,49-/m0/s1 |
InChI-Schlüssel |
NOVHANKYCIGDMV-KSYJWRBWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
Synonyme |
capsular polysaccharide, streptoccal group B type V GBVSCP group B type V strep capsular polysaccharide streptococcal polysaccharide V group B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)



![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)
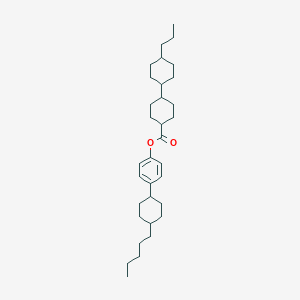
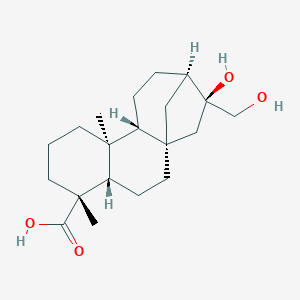
![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

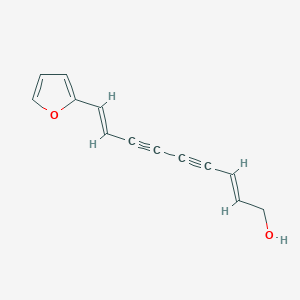
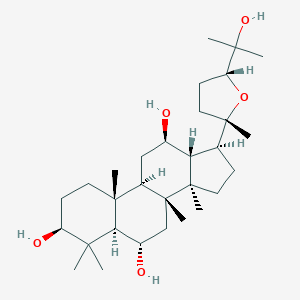
![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)